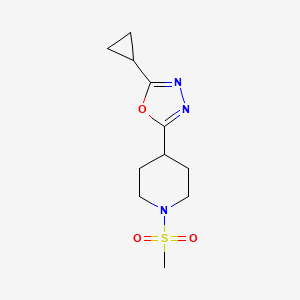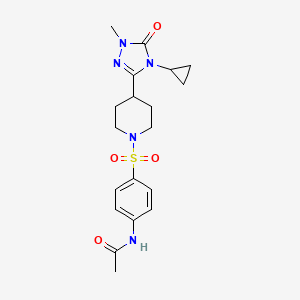
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the 3,4-dimethoxyphenyl and pyrrolidinyl groups suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with the 3,4-dimethoxyphenyl and pyrrolidinyl groups providing additional complexity. The fluorine atoms could also influence the compound’s properties due to their high electronegativity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amide group could make it susceptible to hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its lipophilicity, while the amide group could participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Structural Insights and Chemical Behavior
The study of similar compounds, such as derivatives of benzamide and difluorobenzamide, reveals their potential in stabilizing specific molecular conformations and interactions within organic molecules. For instance, the adoption of cis and trans amide bonds in certain benzamides underlines the significance of solvent interactions and conformational equilibria in dictating molecular behavior and stability (Forbes, Beatty, & Smith, 2001). Similarly, the examination of polymorphs of a fluorinated amide showcased the impact of short, linear C-H⋅⋅⋅F intermolecular interactions on the solid state, affecting the mechanical properties of the material (Mondal, Kiran, Ramamurty, & Chopra, 2017).
Synthesis and Characterization
Research on the synthesis of related compounds such as 2,4-dimethoxybenzamide derivatives highlights innovative synthetic routes that could potentially apply to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-difluorobenzamide. These methods aim at improving the efficiency, yield, and scalability of the synthesis process, which is crucial for pharmaceutical applications and materials science (Yoshida, Marumo, Takeguchi, Takahashi, & Mase, 2014).
Applications in Materials Science
The exploration of conducting polymers and their synthesis from low oxidation potential monomers, including derivatives of pyrrole and benzene, underscores the potential application of this compound in creating new materials with desirable electrical properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4/c1-26-15-7-6-12(9-16(15)27-2)23-10-11(8-17(23)24)22-19(25)18-13(20)4-3-5-14(18)21/h3-7,9,11H,8,10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLOBBXAYAAMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=CC=C3F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2716240.png)
![3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2716242.png)
![N-[Cyclobutyl(cyclopropyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2716243.png)

![(2E)-2-(4-chlorophenyl)-3-[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]prop-2-enenitrile](/img/structure/B2716246.png)

![5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2716251.png)

![(Z)-7-methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2716253.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2716256.png)

![2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2716258.png)
